molecular formula C15H17N3O3 B12181882 (3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione

(3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione

Cat. No.: B12181882
M. Wt: 287.31 g/mol
InChI Key: LIWYDEHUNQYWGF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chromene core with a piperazine moiety, which may contribute to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione typically involves the condensation of a chromene derivative with a piperazine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different pharmacological properties.

Scientific Research Applications

(3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione involves its interaction with specific molecular targets in the body. The piperazine moiety may interact with neurotransmitter receptors, while the chromene core could modulate enzyme activity or signal transduction pathways. These interactions can lead to various pharmacological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione is unique due to its specific combination of a chromene core and a piperazine moiety. This structural feature may confer distinct pharmacological properties compared to other similar compounds. The presence of the piperazine group can enhance its interaction with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

4-hydroxy-3-[(E)-(4-methylpiperazin-1-yl)iminomethyl]chromen-2-one

InChI

InChI=1S/C15H17N3O3/c1-17-6-8-18(9-7-17)16-10-12-14(19)11-4-2-3-5-13(11)21-15(12)20/h2-5,10,19H,6-9H2,1H3/b16-10+

InChI Key

LIWYDEHUNQYWGF-MHWRWJLKSA-N

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CN1CCN(CC1)N=CC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.